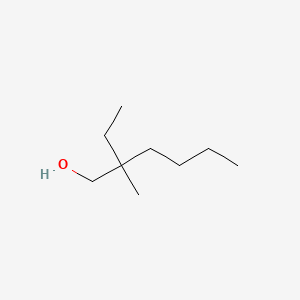
2-Ethyl-2-methylhexan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methylhexan-1-OL is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the primary laboratory synthesis routes for 2-Ethyl-2-methylhexan-1-OL, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via organometallic reactions, such as Grignard reagent addition to ketones. For example, reacting a tertiary ketone precursor (e.g., 2-ethyl-2-methylhexanone) with methylmagnesium bromide in anhydrous diethyl ether yields the alcohol after acid workup. Hydroformylation of alkenes followed by hydrogenation is another industrial method, but lab-scale synthesis often prioritizes Grignard reactions due to better control over steric effects. Reaction temperature (0–25°C), solvent purity, and slow reagent addition are critical to minimize side reactions (e.g., over-reduction or elimination) .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Answer :
- NMR Spectroscopy : 1H and 13C NMR can confirm branching patterns and hydroxyl group presence. For example, the hydroxyl proton typically appears as a broad singlet (~1–5 ppm), while adjacent methyl/ethyl groups show splitting patterns.
- GC-MS : To detect volatile impurities (e.g., unreacted alkenes or ketones).
- FT-IR : The O-H stretch (~3200–3600 cm−1) and C-O stretch (~1050–1150 cm−1) are key identifiers.
- Polarimetry : If chirality is introduced, optical rotation measurements are essential.
Comparative retention times and spectral libraries (e.g., NIST) enhance reliability .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound be addressed using organometallic reagents?
- Answer : Steric hindrance at the carbonyl carbon of the precursor ketone often leads to competing reaction pathways. Strategies include:
- Reagent Choice : Bulkier Grignard reagents (e.g., ethylmagnesium bromide vs. methyl) may reduce side reactions.
- Temperature Control : Lower temperatures (–10°C to 0°C) slow down competing elimination pathways.
- Additives : Lewis acids like CeCl3 can modulate reactivity in Grignard additions.
Mechanistic studies using DFT calculations help predict favorable pathways .
Q. What are the contradictions in reported oxidation pathways for this compound, and how can they be resolved experimentally?
- Answer : Conflicting literature reports suggest either ketone or carboxylic acid formation upon oxidation. For example:
- Mild Oxidants (e.g., Dess-Martin periodinane) : Yield the ketone (2-ethyl-2-methylhexanone) without over-oxidation.
- Strong Oxidants (e.g., KMnO4/H2SO4) : May further oxidize the ketone to a carboxylic acid under acidic conditions.
Resolution involves kinetic monitoring (e.g., in situ IR or TLC) and adjusting pH to stabilize intermediates. GC-MS can identify byproducts .
Q. How do solvent polarity and catalyst choice impact the efficiency of hydroformylation routes to this compound?
- Answer :
| Factor | Effect on Yield/Selectivity | Example Conditions |
|---|---|---|
| Solvent Polarity | Polar solvents (e.g., THF) stabilize oxo-intermediates, improving aldehyde formation. | THF, 80°C, 20 bar CO/H2 |
| Catalyst | Rhodium catalysts (e.g., RhCl(CO)(PPh3)2) offer higher selectivity vs. cobalt. | Rh-based, 100°C, 30 bar |
| Substrate Structure | Branched alkenes (e.g., 3-methyl-1-pentene) favor terminal aldehyde formation. | Requires isomer purity >95% |
| Optimization requires combinatorial screening and DFT-based catalyst design . |
Q. Methodological Considerations
Q. What strategies mitigate byproduct formation during the reduction of 2-Ethyl-2-methylhexanal to this compound?
- Answer : Common byproducts (e.g., alkanes from over-reduction) are minimized by:
- Reducing Agent : NaBH4 in ethanol selectively reduces aldehydes without attacking esters or ketones.
- Stoichiometry : Substrate-to-reagent ratios of 1:1.2 prevent excess reducing agent from driving side reactions.
- Workup : Quenching with aqueous NH4Cl removes unreacted borohydrides before extraction.
Purity is confirmed via 1H NMR integration of methyl group signals .
Q. Data Analysis and Reproducibility
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point) of this compound across databases?
- Answer : Variations arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation) and sample purity. Steps to resolve:
属性
CAS 编号 |
63126-08-9 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC 名称 |
2-ethyl-2-methylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-7-9(3,5-2)8-10/h10H,4-8H2,1-3H3 |
InChI 键 |
DKYDBQBEFXCOJY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC)CO |
规范 SMILES |
CCCCC(C)(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















